molecular formula C23H17N3O4S2 B11165953 N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide

N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}-9H-xanthene-9-carboxamide

Cat. No.: B11165953
M. Wt: 463.5 g/mol
InChI Key: JFTRZBZXKGUVML-UHFFFAOYSA-N
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Description

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a thiadiazole derivative under basic conditions to form the intermediate sulfonamide. This intermediate is then coupled with a xanthene derivative through a series of condensation reactions, often facilitated by catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[(BENZENESULFONYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-9H-XANTHENE-9-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is achieved through binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H17N3O4S2

Molecular Weight

463.5 g/mol

IUPAC Name

N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C23H17N3O4S2/c27-22(21-16-10-4-6-12-18(16)30-19-13-7-5-11-17(19)21)24-23-26-25-20(31-23)14-32(28,29)15-8-2-1-3-9-15/h1-13,21H,14H2,(H,24,26,27)

InChI Key

JFTRZBZXKGUVML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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